molecular formula C8H14N2O4S3 B1416910 5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide CAS No. 1094332-36-1

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide

Cat. No.: B1416910
CAS No.: 1094332-36-1
M. Wt: 298.4 g/mol
InChI Key: ZULWJLOZZQTASG-UHFFFAOYSA-N
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Description

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a thiophene ring substituted at the 5-position with an ethanesulfonamidoethyl group. The ethanesulfonamidoethyl substituent likely influences solubility, binding affinity, and selectivity, as seen in related compounds with similar sulfonamide-thiophene backbones .

Properties

IUPAC Name

5-[2-(ethylsulfonylamino)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O4S3/c1-2-16(11,12)10-6-5-7-3-4-8(15-7)17(9,13)14/h3-4,10H,2,5-6H2,1H3,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULWJLOZZQTASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC=C(S1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonamide with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The general reaction scheme can be represented as follows:

Thiophene-2-sulfonamide+Ethanesulfonyl chlorideThis compound\text{Thiophene-2-sulfonamide} + \text{Ethanesulfonyl chloride} \rightarrow \text{this compound} Thiophene-2-sulfonamide+Ethanesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines .

Scientific Research Applications

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide is utilized in various scientific research fields, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-ethanesulfonamidoethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

Key Compounds:

  • Compound 33: 5-(6-chloro-4-((5-cyclopropyl-1H-pyrazol-3-yl)amino)quinazolin-2-yl)thiophene-2-sulfonamide Activity: Dual inhibitor of Mycobacterium tuberculosis (Mtb) kinases PknA (Ki <8 nM) and PknB (Ki <1 nM), demonstrating high selectivity . Structural Insight: The quinazoline-pyrazole substituent enhances binding to kinase active sites, likely through hydrophobic interactions and hydrogen bonding .
  • Compound 57: (4-(5-cyclopropyl-1-methyl-1H-pyrazol-3-ylamino)-5-methylpyrimidin-2-yl)thiophene-2-sulfonamide Activity: Poor inhibition (Ki >4000 nM) against PknA/PknB, attributed to steric hindrance from the methyl group on the pyrimidine ring .

Carbonic Anhydrase (CA) Inhibitors

Key Compounds:

  • 5-(1-Naphthalen-1-yl-1,2,3-triazol-4-yl)thiophene-2-sulfonamide (PDB: 5FL4)

    • Activity : Co-crystallized with CA IX, showing strong inhibition (Ki <8 nM) via interactions with the triazole-naphthalene moiety in the hydrophobic CA IX active site .
    • Selectivity : Preferential binding to CA IX over CA XII due to distinct active-site conformations .
  • 5-(2-Aminoethyl)thiophene-2-sulfonamide (ATS) Activity: Binds CA IX under hypoxia, reducing viability in colorectal cancer HCT-15 cells (IC50 ~25 μg/mL) with minimal cytotoxicity in normoxic cells . Mechanism: The aminoethyl group may facilitate hydrogen bonding with CA IX residues, enhancing hypoxia-specific targeting .

Comparison : The ethanesulfonamidoethyl group in the target compound introduces a sulfonamide side chain, which could improve CA binding affinity compared to ATS but may reduce selectivity if the bulkier substituent clashes with CA XII’s active site .

Neuroprotective Agents

Key Compound:

  • B355252: 4-Chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide Activity: Protects neuronal cells against glutamate toxicity (EC50 ~10 μM) by inhibiting ROS, calcium influx, and apoptosis pathways . Structural Insight: The piperazine-phenoxy group enables multi-target interactions, including mitochondrial stabilization .

Structural and Physicochemical Comparisons

Compound Name Molecular Weight Key Substituent Biological Target Ki/EC50 Reference
5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide 319.42 (est.) Ethanesulfonamidoethyl Not reported N/A
Compound 33 ~550 (est.) Quinazoline-pyrazole PknA/PknB kinases <8 nM (PknA), <1 nM (PknB)
5-(1-Naphthalen-1-yl-triazol-4-yl)thiophene-2-sulfonamide 399.46 Triazole-naphthalene CA IX <8 nM
ATS 236.32 Aminoethyl CA IX ~25 μg/mL
B355252 547.09 Chloro-naphthyl-piperazine-phenoxy Neuronal protection ~10 μM

Key Observations :

  • Bulky substituents (e.g., triazole-naphthalene) enhance CA IX binding but may reduce solubility .
  • Smaller groups (e.g., aminoethyl in ATS) improve hypoxia selectivity but require higher concentrations for efficacy .

Research Findings and Implications

Substituent-Driven Selectivity : The ethanesulfonamidoethyl group’s sulfonamide moiety may mimic CA-active site interactions observed in 5FL4, but its linear chain could limit steric complementarity compared to rigid triazole-naphthalene derivatives .

Kinase vs. CA Targeting: While Compound 33’s quinazoline-pyrazole group optimizes kinase inhibition, ethanesulfonamidoethyl’s flexibility may favor CA isoforms or novel targets .

Therapeutic Potential: Structural analogs suggest the target compound could be repurposed for CA-related oncology or antimicrobial applications, pending experimental validation .

Biological Activity

5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide, a thiophene derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its sulfonamide functionality, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H12N2O4S3C_9H_{12}N_2O_4S_3. Its structure includes a thiophene ring substituted with sulfonamide groups, which are crucial for its biological activity.

PropertyValue
Molecular Weight288.39 g/mol
SolubilitySoluble in water
Melting PointNot specified
Log P (octanol-water)Not available

Antimicrobial Activity

Research indicates that thiophene sulfonamides exhibit significant antimicrobial properties. A study focusing on the antibacterial activity of thiophene derivatives found that several compounds, including those with sulfonamide groups, demonstrated effective inhibition against various bacterial strains. The mechanism often involves the inhibition of bacterial folic acid synthesis, similar to traditional sulfonamides .

Anticancer Properties

This compound has been investigated for its potential anticancer effects. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines through the modulation of cell cycle regulatory proteins and the activation of caspase pathways .

Case Study: Inhibition of Cyclin-Dependent Kinases

A related study on thiophene-2-sulfonamides revealed their ability to inhibit cyclin-dependent kinase 5 (CDK5), a critical regulator in cell cycle progression and neuronal function. The binding affinity and mechanism of action were explored using X-ray crystallography, showing an unusual binding mode that enhances the understanding of how these compounds can be optimized for therapeutic use .

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), leading to competitive inhibition of dihydropteroate synthase in bacteria.
  • Cell Cycle Regulation : By inhibiting CDK5, this compound may disrupt normal cell cycle progression, leading to increased apoptosis in cancer cells.

Research Findings and Implications

The exploration of this compound continues to reveal promising results. Its dual action as an antimicrobial and anticancer agent makes it a candidate for further development in pharmaceutical applications.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in cancer cell lines
CDK InhibitionInhibits CDK5 with potential neuroprotective effects

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-Ethanesulfonamidoethyl)thiophene-2-sulfonamide
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